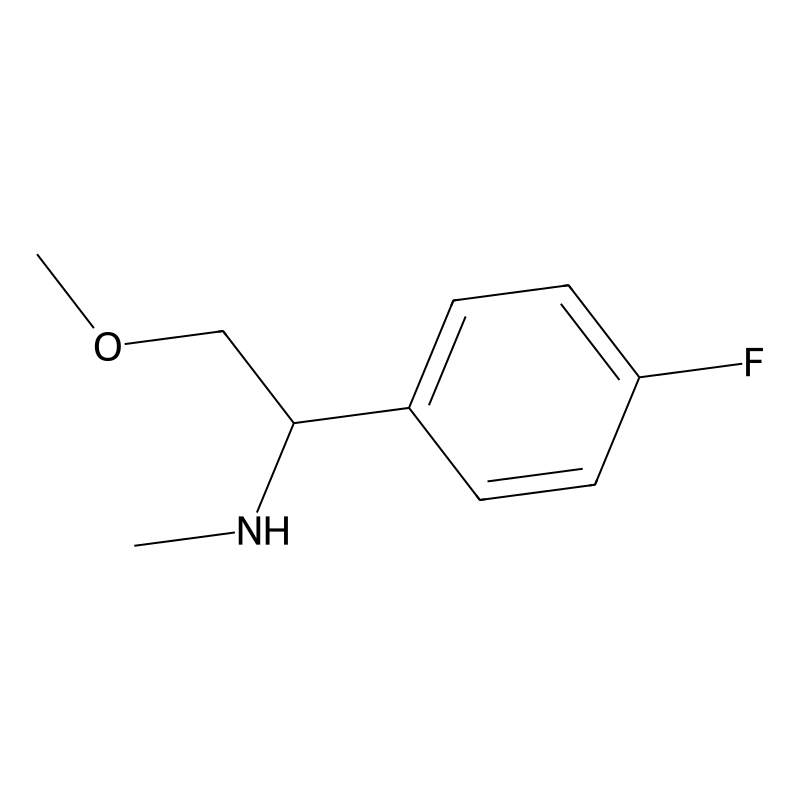

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine, also known as 4-Fluoro-2-methoxy-N-methylethanamine, is an organic compound characterized by its unique structure that includes a fluorinated aromatic ring and an amine group. This compound belongs to the class of phenethylamines, which are known for their diverse biological activities. The presence of the fluorine atom at the para position of the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

- Wear gloves and eye protection when handling.

- Work in a well-ventilated area.

- Dispose of waste according to local regulations for hazardous materials (if applicable).

The chemical reactivity of 1-(4-fluorophenyl)-2-methoxy-N-methylethanamine can be attributed to its functional groups. The amine group can participate in various reactions, including:

- Alkylation: The nitrogen atom can undergo alkylation with alkyl halides to form more complex amines.

- Acylation: The amine can react with acyl chlorides to form amides.

- Deprotonation: In basic conditions, the amine can be deprotonated to form a more nucleophilic species, which can then attack electrophiles.

These reactions are fundamental in synthetic organic chemistry and can be utilized in the development of derivatives with modified properties.

Synthesis of 1-(4-fluorophenyl)-2-methoxy-N-methylethanamine typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available starting materials such as 4-fluorobenzaldehyde and methoxyethylamine.

- Intermediate Formation: A common method includes forming an intermediate through reductive amination or nucleophilic substitution reactions.

- Final Product Isolation: The final product is purified using techniques such as recrystallization or column chromatography.

The exact synthetic route may vary depending on the desired purity and yield.

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new medications targeting central nervous system disorders.

- Research Tool: It can be used in neuropharmacological studies to investigate the effects of substituted phenethylamines on neurotransmitter systems.

- Chemical Synthesis: As a versatile intermediate, it may be employed in the synthesis of other complex organic molecules.

Interaction studies involving 1-(4-fluorophenyl)-2-methoxy-N-methylethanamine focus on its binding affinity to various receptors. These studies typically involve:

- In Vitro Assays: Evaluating the compound's interaction with neurotransmitter receptors such as serotonin and dopamine receptors.

- In Vivo Studies: Assessing behavioral changes in animal models after administration of the compound to determine its psychoactive properties.

Such studies are crucial for understanding the pharmacological profile of the compound and its potential therapeutic uses.

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine shares structural similarities with several other compounds in the phenethylamine class. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Fluorophenyl)ethanamine | Contains a fluorinated phenyl ring | Lacks methoxy substitution |

| 3,4-Methylenedioxymethamphetamine (MDMA) | Contains methylenedioxy group | Known for strong psychoactive effects |

| 2-(4-Methylphenyl)ethanamine | Contains a methyl group on the phenyl ring | Different substituent pattern affecting activity |

| 2-(3-Fluorophenyl)ethanamine | Contains a fluorinated phenyl ring at meta position | Different position of fluorine affects receptor interaction |

| 4-Methyl-N,N-dimethylphenethylamine | Dimethylated amine structure | Variation in nitrogen substitution affects pharmacokinetics |

The presence of both a methoxy group and a fluorine atom distinguishes 1-(4-fluorophenyl)-2-methoxy-N-methylethanamine from these compounds, potentially influencing its biological activity and receptor interactions.